molecular formula C19H17ClN6O B2422031 N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide CAS No. 902285-08-9

N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide

Cat. No.: B2422031
CAS No.: 902285-08-9
M. Wt: 380.84
InChI Key: IYBSLBJDVLWKPV-UHFFFAOYSA-N
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Description

“N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide” is a compound that belongs to the class of quinazolines . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazolin-5-yl group attached to a 4-chlorophenyl group . This structure is considered a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The starting material is synthesized from anthranilic acid .

Scientific Research Applications

H1-Antihistaminic Activity

A series of novel triazoloquinazolinones, which share structural similarities with the specified compound, have been synthesized and tested for their H1-antihistaminic activities. These studies have identified compounds with promising antihistaminic effects, often comparable or superior to standard antihistamines like chlorpheniramine maleate, but with reduced sedative properties. For instance, compounds such as 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects (Gobinath, Subramanian, & Alagarsamy, 2015).

Synthesis and Pharmacological Investigations

Research has also focused on the innovative synthesis routes for triazoloquinazolinones and their pharmacological evaluation. These studies have led to the identification of various compounds within this class exhibiting high H1-antihistaminic activity, further contributing to the development of new therapeutic agents with potential applications in treating allergies and related conditions. The synthesis approaches and pharmacological testing underscore the versatility and potential of triazoloquinazolinones as a foundation for developing novel antihistaminic agents with desirable pharmacokinetic and pharmacodynamic profiles (Alagarsamy et al., 2009).

Structural Activity Relationships (SAR)

The investigation into the structural activity relationships of these compounds has been a key area of focus, aiming to optimize their antihistaminic efficacy while minimizing side effects. This research has been instrumental in identifying specific structural modifications that enhance antihistaminic activity and reduce sedative effects, guiding the development of safer and more effective therapeutic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Mechanism of Action

Target of Action

It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.

Mode of Action

Triazole compounds are known to show versatile biological activities . They can interact with their targets, leading to various changes in the biological system. The specific interactions would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of potential targets and biological activities of triazole compounds , it’s likely that multiple pathways could be affected. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the potential for interaction with a variety of enzymes and receptors , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBSLBJDVLWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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